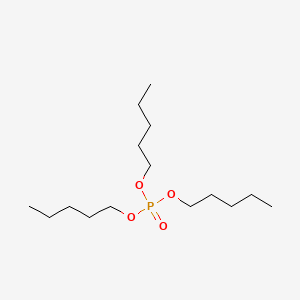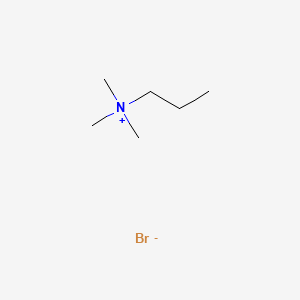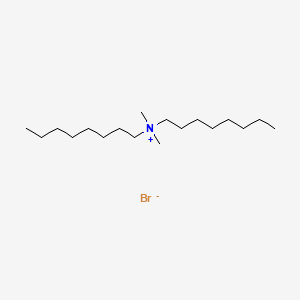
3,4'-Difluoro-3'-methylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4’-Difluoro-3’-methylbenzophenone is a chemical compound with the molecular formula C14H10F2O12. It has a molecular weight of 232.23 g/mol1. The IUPAC name for this compound is (4-fluoro-3-methylphenyl)(3-fluorophenyl)methanone1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3,4’-Difluoro-3’-methylbenzophenone in the search results. However, it’s worth noting that similar compounds are often synthesized through reactions involving aromatic substitution or condensation3.Molecular Structure Analysis
The InChI code for 3,4’-Difluoro-3’-methylbenzophenone is 1S/C14H10F2O/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H31. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3,4’-Difluoro-3’-methylbenzophenone. However, as a benzophenone derivative, it may participate in various organic reactions such as condensation, reduction, and Grignard reactions.Physical And Chemical Properties Analysis
3,4’-Difluoro-3’-methylbenzophenone has a molecular weight of 232.23 g/mol1. Unfortunately, the search results do not provide further information on its physical and chemical properties.Applications De Recherche Scientifique
Photophysical and Photochemical Reactions
Research has explored the behavior of methyl-substituted benzophenones, including their photophysical and photochemical reactions. For example, a study on the meta and para substitution effects in methylbenzophenones under photolysis in acidic aqueous solutions reveals unique reaction pathways, suggesting potential applications in photochemical synthesis and understanding the reactivity of similar compounds (Ma et al., 2013).
Fluorogenic Molecules for Imaging
Another study characterizes the photophysical behavior of DFHBI derivatives, fluorogenic molecules that bind to the Spinach aptamer for RNA imaging. This research provides insight into how fluorophores, similar in structure to 3,4'-Difluoro-3'-methylbenzophenone, can be optimized for fluorescence and might have implications for designing better imaging agents in biological research (Santra et al., 2019).
Electroreduction and Enantioselectivity
The electrochemical reduction of benzophenone derivatives has been studied for their enantioselective applications, indicating potential in asymmetric synthesis and electrochemical sensing technologies. This demonstrates the versatility of benzophenone compounds in catalysis and enantioselective reactions (Schwientek et al., 1999).
Liquid Crystal Applications
Fluorine substitution in benzophenone derivatives has been shown to impact the optical properties of liquid crystals, suggesting applications in display technologies and optical devices. The orientation of fluorine atoms significantly influences the material's phase behavior and optical characteristics, highlighting the importance of molecular design in the development of new materials for advanced technologies (Zaki et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, 3,4-Difluoronitrobenzene, indicates that it is a combustible liquid that can cause skin and eye irritation and may cause respiratory irritation4. However, specific safety and hazard information for 3,4’-Difluoro-3’-methylbenzophenone was not found in the search results.
Orientations Futures
The future directions for research and applications of 3,4’-Difluoro-3’-methylbenzophenone are not clear from the search results. However, benzophenone derivatives are often used in the synthesis of various pharmaceuticals and organic materials, suggesting potential areas of interest.
Please note that this information should be used as a starting point for further research. For more detailed and specific information, please refer to scientific literature and databases.
Propriétés
IUPAC Name |
(4-fluoro-3-methylphenyl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMFGFAWRYDHKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640554 |
Source


|
| Record name | (4-Fluoro-3-methylphenyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Difluoro-3'-methylbenzophenone | |
CAS RN |
746651-90-1 |
Source


|
| Record name | (4-Fluoro-3-methylphenyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methylnaphtho[1,2-d]thiazole](/img/structure/B1346592.png)






